1-[(3-Chlorophenyl)methyl]piperidin-3-amine
CAS No.: 1044766-81-5
Cat. No.: VC8042261
Molecular Formula: C12H17ClN2
Molecular Weight: 224.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1044766-81-5 |
|---|---|
| Molecular Formula | C12H17ClN2 |
| Molecular Weight | 224.73 g/mol |
| IUPAC Name | 1-[(3-chlorophenyl)methyl]piperidin-3-amine |
| Standard InChI | InChI=1S/C12H17ClN2/c13-11-4-1-3-10(7-11)8-15-6-2-5-12(14)9-15/h1,3-4,7,12H,2,5-6,8-9,14H2 |
| Standard InChI Key | AEUIQDMQUUXQBB-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CC2=CC(=CC=C2)Cl)N |
| Canonical SMILES | C1CC(CN(C1)CC2=CC(=CC=C2)Cl)N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound, N-[(3-chlorophenyl)methyl]piperidin-3-amine, reflects its substitution pattern: a piperidine ring (C₅H₁₁N) bearing an amine group at the 3-position and a 3-chlorobenzyl substituent (C₆H₄Cl-CH₂-) attached via the nitrogen atom . Its molecular formula is C₁₂H₁₇ClN₂, with a molecular weight of 224.73 g/mol .
Stereochemical and Conformational Properties
The piperidine ring adopts a chair conformation, with the 3-amine and 3-chlorobenzyl groups occupying equatorial positions to minimize steric strain. Computational models suggest that the chlorine atom’s para position relative to the benzyl attachment point enhances electronic stability through resonance effects .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇ClN₂ | |
| Molecular Weight | 224.73 g/mol | |
| SMILES | C1CC(CNC1)NCC2=CC(=CC=C2)Cl | |
| InChIKey | JBIRPGGQBQODJX-UHFFFAOYSA-N | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves nucleophilic substitution between 3-chlorobenzyl chloride and piperidin-3-amine in the presence of a base such as potassium carbonate . Typical conditions include refluxing in anhydrous toluene for 12–24 hours, yielding the product after purification via column chromatography (60–70% yield) . Microwave-assisted synthesis, as demonstrated for analogous piperidine derivatives, may reduce reaction times to 1–2 hours .
Industrial Manufacturing Considerations
Scalable production employs continuous-flow reactors to enhance efficiency and safety. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure >95% purity for pharmaceutical-grade material . Industrial protocols prioritize solvent recovery systems to minimize environmental impact.
Chemical Reactivity and Derivative Formation
Functional Group Transformations
The amine and chlorophenyl groups enable diverse reactions:
-
Oxidation: Treatment with potassium permanganate oxidizes the amine to a nitroso derivative, though over-oxidation to nitroxides is possible.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the chlorophenyl group to cyclohexylmethyl, altering lipophilicity.
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Nucleophilic Substitution: The chlorine atom undergoes displacement with amines or thiols under Ullmann coupling conditions .
Table 2: Representative Reactions and Products
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Oxidation | KMnO₄, acidic H₂O | N-Oxide derivative |
| Reduction | H₂ (1 atm), Pd-C, ethanol | 3-Cyclohexylmethylpiperidin-3-amine |
| SNAr | NaN₃, DMF, 100°C | Azido-substituted analog |
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